molecular formula C8H11NS B3275464 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 62539-82-6

6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B3275464
CAS RN: 62539-82-6
M. Wt: 153.25 g/mol
InChI Key: QKVPIYNGWXJVJC-UHFFFAOYSA-N
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Patent
US07947689B2

Procedure details

To a suspension of LAH (0.38 g, 10 mmol) in THF (10 ml) a solution of 6-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one (0.5 g, 3 mmol) in THF (10 ml) was added dropwise. The mixture was stirred for 3 h under reflux and cooled to 0° C. with ice. The solution of 0.4 ml of water in 2 ml THF, 25% NaOH (0.4 ml) and water (1.2 ml) were added carefully step by step. The mixture was stirred for 30 min, filtered and concentrated on rotary evaporator. The residue was purified by flash column chromatography on silica gel (eluent: chloroform/methanol—0→20%) to give yellowish oil. Then, 6 N isopropanolic HCl was added to the oil, stirred for 5 min, concentrated on rotary evaporator, triturated with diethyl ether, filtered, washed with ether and dried in vacuo to give 0.37 g of crystalline compound.
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
6-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][CH:8]1[NH:13][C:12](=O)[C:11]2[CH:15]=[CH:16][S:17][C:10]=2[CH2:9]1.Cl>C1COCC1.[OH-].[Na+].O>[CH3:7][CH:8]1[NH:13][CH2:12][C:11]2[CH:15]=[CH:16][S:17][C:10]=2[CH2:9]1 |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
6-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one
Quantity
0.5 g
Type
reactant
Smiles
CC1CC2=C(C(N1)=O)C=CS2
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.4 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (eluent: chloroform/methanol—0→20%)
CUSTOM
Type
CUSTOM
Details
to give yellowish oil
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary evaporator
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1CC2=C(CN1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.